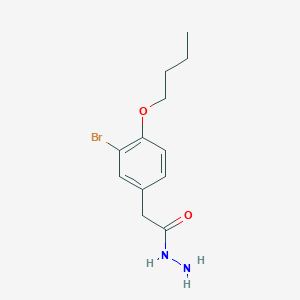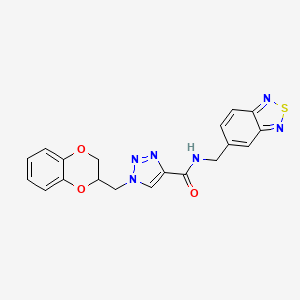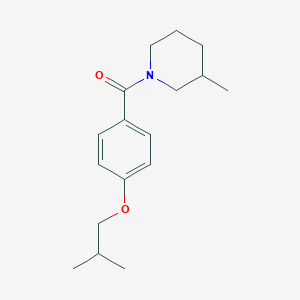![molecular formula C17H23N3O2 B6003175 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide, also known as CP-31398, is a small molecule that has been found to exhibit potential anticancer properties. This compound has been the focus of extensive research in recent years due to its ability to induce tumor cell death while sparing normal cells. In
Wirkmechanismus
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide involves its ability to bind to the p53 protein, which is a tumor suppressor gene. This binding stabilizes the p53 protein, leading to an increase in its transcriptional activity. The increased activity of p53 leads to the induction of apoptosis and cell cycle arrest in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation. Additionally, this compound has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Moreover, this compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is its ability to induce tumor cell death while sparing normal cells. This makes it a promising candidate for cancer therapy. Moreover, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing the efficacy of these treatments. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of the compound. Additionally, more research could be conducted to explore the potential use of this compound in combination with other anticancer agents. Furthermore, research could be conducted to explore the potential use of this compound in other diseases, such as neurodegenerative disorders. Finally, more research could be conducted to explore the potential use of this compound in personalized medicine, where the compound could be tailored to individual patient profiles to increase its efficacy.
Conclusion:
In conclusion, this compound is a promising candidate for cancer therapy due to its ability to induce tumor cell death while sparing normal cells. The compound has been extensively studied for its potential use in cancer therapy, and its mechanism of action has been well characterized. Moreover, this compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, further research is needed to explore the full potential of this compound in cancer therapy and other diseases.
Synthesemethoden
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide involves the reaction of nicotinamide with cyclohexylmethylamine and pyrrolidine-3-one. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst. The resulting product is purified using chromatography techniques to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been extensively studied for its potential use in cancer therapy. It has been found to induce tumor cell death by promoting apoptosis, inhibiting cell proliferation, and reducing angiogenesis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing the efficacy of these treatments.
Eigenschaften
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16-9-15(19-17(22)14-7-4-8-18-10-14)12-20(16)11-13-5-2-1-3-6-13/h4,7-8,10,13,15H,1-3,5-6,9,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYYJALQXSQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)

![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)



![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
